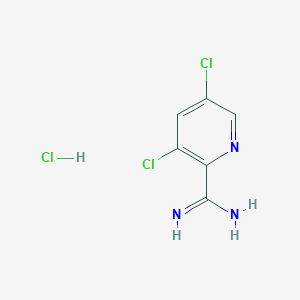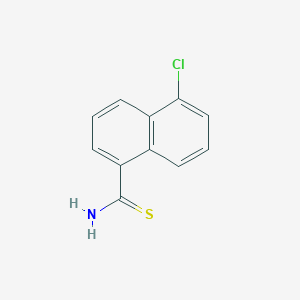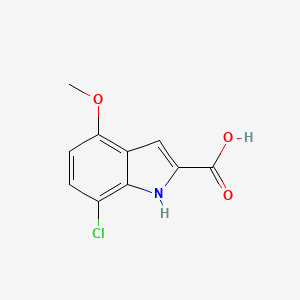![molecular formula C12H18N2O2 B11884444 6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione CAS No. 14855-33-5](/img/structure/B11884444.png)
6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione is a unique organic compound characterized by its complex spirocyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of two spiro-linked rings, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.
Análisis De Reacciones Químicas
6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: In industrial settings, it may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione involves its interaction with molecular targets through its spirocyclic structure. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione can be compared with other spirocyclic compounds, such as:
Dispiro[5.1.5.1]tetradecane-7,14-dione: This compound has a similar spirocyclic structure but differs in the size and connectivity of its rings.
9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione: This compound contains additional oxygen atoms in its structure, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical behavior, which distinguishes it from other similar compounds.
Propiedades
Número CAS |
14855-33-5 |
|---|---|
Fórmula molecular |
C12H18N2O2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
7,14-diazadispiro[4.2.48.25]tetradecane-6,13-dione |
InChI |
InChI=1S/C12H18N2O2/c15-9-11(5-1-2-6-11)13-10(16)12(14-9)7-3-4-8-12/h1-8H2,(H,13,16)(H,14,15) |
Clave InChI |
RKPXLUJSHSVHSC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(=O)NC3(CCCC3)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)


![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)
![2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B11884381.png)

![8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11884387.png)







